molecular formula C9H8O2 B114689 3-Methylphthalaldehyde CAS No. 147119-69-5

3-Methylphthalaldehyde

Cat. No.: B114689
CAS No.: 147119-69-5
M. Wt: 148.16 g/mol
InChI Key: NNKWUQPMNHINIS-UHFFFAOYSA-N
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Description

3-Methylphthalaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of phthalaldehyde, where a methyl group is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Mechanism of Action

Target of Action

3-Methylphthalaldehyde is a chemical compound with the molecular formula C9H8O2 . . The identification of a compound’s primary targets is a crucial step in understanding its mechanism of action

Mode of Action

The mode of action of a compound refers to how it interacts with its targets to exert its effects . As of now, the specific mode of action of this compound is not well-documented. Understanding the interaction between this compound and its targets would provide valuable insights into the resulting changes in biological processes.

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell. In these pathways, the product of one reaction serves as the substrate for the next It’s worth noting that phthalates, a group of compounds structurally similar to this compound, have been reported to be degraded by a wide variety of microorganisms under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylphthalaldehyde can be synthesized through several methods. One common approach involves the formylation of 3-methylbenzaldehyde using Vilsmeier-Haack reaction conditions. This reaction typically employs a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 3-methylbenzyl alcohol. This process uses catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields of the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions: 3-Methylphthalaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methylphthalic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3-methylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: 3-Methylphthalic acid.

    Reduction: 3-Methylbenzyl alcohol.

    Substitution: 3-Bromo-3-methylphthalaldehyde.

Scientific Research Applications

3-Methylphthalaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    Phthalaldehyde: The parent compound, differing only by the absence of the methyl group.

    3-Methylbenzaldehyde: Similar structure but lacks the second formyl group.

    3-Methylphthalic acid: The oxidized form of 3-methylphthalaldehyde.

Uniqueness: this compound is unique due to the presence of both the aldehyde and methyl groups on the aromatic ring, which imparts distinct reactivity and chemical properties. This combination allows for specific applications in organic synthesis that are not achievable with its analogs.

Properties

IUPAC Name

3-methylphthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKWUQPMNHINIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597277
Record name 3-Methylbenzene-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147119-69-5
Record name 3-Methylbenzene-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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